molecular formula C8H12O4 B8608713 Hexahydrofuro[2,3-b]furan-3-yl acetate

Hexahydrofuro[2,3-b]furan-3-yl acetate

Cat. No. B8608713
M. Wt: 172.18 g/mol
InChI Key: RCXLRBOCGWECNI-UHFFFAOYSA-N
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Patent
US09216990B2

Procedure details

To the buffer solution (104.3 g of sodium dihydrogen orthophosphate dissolved in 530 mL of water & pH adjusted to 6.0-6.5 with saturated sodium bicarbonate solution (68 g in 680 mL water) solution) hexahydrofuro[2,3-b]furan-3-yl acetate (III, 115 g) and CAL-B (17.25 g) was added at 25-35° C., heated to 38-45° C. and stirred for 24 hours. CAL-B (17.25 g) was added stirred for 16 hours, again CAL-B (11.5 g) was added at 38-45° C. and stirred for 16 hours (pH should maintain 6.0-6.5). The reaction mass was cooled to 20-30° C., methylenedichloride (1150 mL) was added to the mass and stirred for 30 minutes. The reaction mass was filtered through hyflowbed then separated the organic layer and washed with 10% sodium chloride solution (575 mL). Organic layer was distilled completely under vacuum to get title compound II (yield 40.0 g).
Quantity
104.3 g
Type
reactant
Reaction Step One
Name
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
680 mL
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Quantity
1150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P([O-])(O)(O)=O.[Na+].C(=O)(O)[O-].[Na+].[C:12]([O:15][CH:16]1[CH:23]2[CH:19]([O:20][CH2:21][CH2:22]2)[O:18][CH2:17]1)(=[O:14])[CH3:13].C(Cl)Cl>O>[C:12]([O:15][C@@H:16]1[C@H:23]2[C@H:19]([O:20][CH2:21][CH2:22]2)[O:18][CH2:17]1)(=[O:14])[CH3:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
104.3 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
530 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
680 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
115 g
Type
reactant
Smiles
C(C)(=O)OC1COC2OCCC21
Step Four
Name
Quantity
1150 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
41.5 (± 3.5) °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 25-35° C.
ADDITION
Type
ADDITION
Details
CAL-B (17.25 g) was added
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
again CAL-B (11.5 g) was added at 38-45° C.
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
(pH should maintain 6.0-6.5)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to 20-30° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered
CUSTOM
Type
CUSTOM
Details
through hyflowbed then separated the organic layer
WASH
Type
WASH
Details
washed with 10% sodium chloride solution (575 mL)
DISTILLATION
Type
DISTILLATION
Details
Organic layer was distilled completely under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)O[C@H]1CO[C@H]2OCC[C@H]21
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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